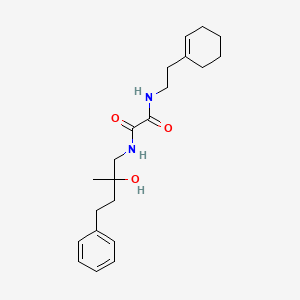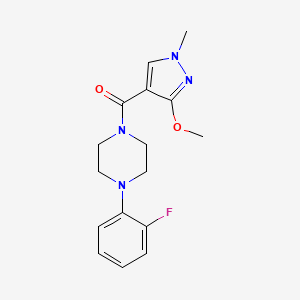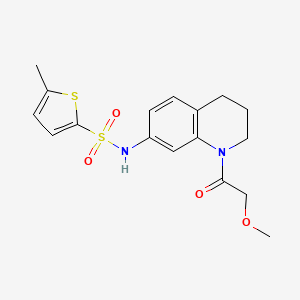
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide, also known as CHEC, is a novel compound that has been synthesized for scientific research purposes. CHEC is a derivative of the opioid receptor agonist oxycodone, and it has been shown to have potential applications in pain management and addiction treatment.
Applications De Recherche Scientifique
Novel Synthetic Methodologies In another study, novel synthetic approaches for the synthesis of di- and mono-oxalamides from substrates related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide were developed. This research highlights the versatility of oxalamides in synthetic chemistry and their potential in creating complex organic molecules. The methodology is notable for its simplicity and high yield, demonstrating the efficiency of new rearrangement sequences in organic synthesis (Mamedov et al., 2016).
Promotion of Antiferromagnetic Exchange Exploration into the properties of multinuclear copper(II) complexes with fused oxamato/oxamidato ligands reveals significant findings related to magnetic exchange interactions. These studies contribute to the understanding of antiferromagnetic behaviors in metal complexes, which could have implications for the design of new magnetic materials. The research exemplifies how structural modifications can influence magnetic properties, offering insights into the manipulation of exchange interactions in coordination compounds (Weheabby et al., 2018).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-21(26,14-12-17-8-4-2-5-9-17)16-23-20(25)19(24)22-15-13-18-10-6-3-7-11-18/h2,4-5,8-10,26H,3,6-7,11-16H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHDJINBMIHPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCCC2=CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)
![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)

![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)
![Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate](/img/structure/B2819204.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)


![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)
![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)
![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)
![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2819219.png)
